molecular formula C13H15N3O4 B2905362 N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide CAS No. 1799374-53-0

N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide

Cat. No. B2905362
CAS RN: 1799374-53-0
M. Wt: 277.28
InChI Key: XNFXLAKYFYVVRR-JTQLQIEISA-N
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Description

N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CMN-1 and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of CMN-1 is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. CMN-1 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
CMN-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CMN-1 has been shown to have antioxidant properties. It has also been shown to inhibit the growth of certain bacteria, making it a potential treatment for bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of CMN-1 is its potential as a novel anti-cancer agent. Additionally, its anti-inflammatory and antioxidant properties make it a potential treatment for a variety of diseases. However, there are limitations to its use in lab experiments. CMN-1 is a complex compound that requires a complex synthesis method, making it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on CMN-1. One area of interest is its potential as a treatment for bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for CMN-1 to make it more readily available for scientific research.

Synthesis Methods

The synthesis of CMN-1 is a complex process that involves several steps. The initial step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (R)-2-methyl-1-cyanopropan-2-ol in the presence of a base to form the corresponding amide. The amide is then subjected to a final reaction with a reducing agent to yield CMN-1.

Scientific Research Applications

CMN-1 has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as an anti-cancer agent. Studies have shown that CMN-1 can induce apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapies. Additionally, CMN-1 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8(2)10(7-14)15-13(17)9-4-5-12(20-3)11(6-9)16(18)19/h4-6,8,10H,1-3H3,(H,15,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXLAKYFYVVRR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#N)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide

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